molecular formula C38H74ClN21O10S2 B607378 Etelcalcetide hydrochloride CAS No. 1334237-71-6

Etelcalcetide hydrochloride

Cat. No.: B607378
CAS No.: 1334237-71-6
M. Wt: 1084.7 g/mol
InChI Key: KHQMSZGKHGQUHG-WZDHWKSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Velcalcetide Hydrochloride involves multiple steps, including the formation of peptide bonds and the incorporation of disulfide bridges. The process typically starts with the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of Velcalcetide Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination, and the final product is formulated as a solution for intravenous injection .

Chemical Reactions Analysis

Key Reaction Steps:

Reaction ComponentConditionsOutcome
Boc-L-Cys-OtBu + Ac-D-Cys-OHAir oxidation, room temperatureForms (S)-3-(((R)-3-(tert-butoxy)-2-(tert-butoxycarbonyl)amino)-3-oxopropyl)disulfanyl)-2-acetamidopropionic acid
Oxidizing AgentNone (air oxidation)Avoids toxic reagents like iodine/H₂O₂

This method achieves >90% selectivity for intramolecular disulfide bonds, minimizing mismatched impurities . Compared to traditional methods using 2,2'-dipyridyl disulfide, this approach reduces environmental impact and purification challenges.

Solid-Phase Peptide Coupling

The polypeptide backbone of etelcalcetide is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:

Resin Loading and Deprotection

  • Resin : Fmoc-protected D-Ala-D-Arg(Pbf)-D-Ala-D-Arg(Pbf)-resin .
  • Coupling Reagents : DIPCDI (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
  • Reaction Time : 2–3 hours per amino acid at 20 ± 5°C .

Sequential Amino Acid Addition

Amino AcidCoupling EfficiencyNotes
Fmoc-D-Ala-OH98%Activated at 0–5°C in DMF/HOBt/DIPCDI
Fmoc-D-Cys(Trt)-OH95%Trt (trityl) group prevents oxidation

The final resin-bound intermediate undergoes cleavage with trifluoroacetic acid (TFA) to remove protecting groups and release the peptide .

Purification and Final Product Characterization

Post-synthesis purification involves:

  • Precipitation : Cold diethyl ether precipitation to isolate crude peptide.
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

Yield Comparison Across Methods:

Synthesis MethodYield (%)Purity (%)
Air Oxidation (Patent )8599.2
Iodine/Acetic Acid 7296.5
Hydrogen Peroxide 6894.8

The patented air oxidation method outperforms traditional techniques in both yield and purity .

Stability and Degradation Pathways

Etelcalcetide hydrochloride undergoes reversible disulfide exchange with endogenous thiols (e.g., glutathione) in blood, forming albumin conjugates . This biotransformation does not involve cytochrome P450 enzymes, reducing drug-drug interaction risks .

Critical Stability Data:

  • pH Stability : Stable at pH 3.3 (formulation pH) .
  • Thermal Degradation : Decomposes above 40°C, forming cysteine dimer byproducts .

Mechanistic Role of Disulfide Bonds

The disulfide bond in etelcalcetide is critical for:

  • Receptor Binding : Enhances affinity for calcium-sensing receptors (CaSR) via conformational stabilization .
  • Pharmacokinetics : Prolongs half-life through reversible albumin binding .

Scientific Research Applications

Pharmacological Properties

  • Indication : Approved for the management of SHPT in adult patients with CKD on hemodialysis.
  • Administration : Administered intravenously at the end of dialysis sessions.
  • Dosage : Typically starts at 5 mg three times per week, with adjustments based on PTH and serum calcium levels. The dose can range from 2.5 mg to 15 mg .

Clinical Efficacy

Clinical trials have demonstrated that etelcalcetide effectively reduces PTH levels in hemodialysis patients. A study indicated that intravenous administration leads to significant decreases in circulating PTH within 30 minutes post-dose, with sustained effects observed throughout a six-month treatment period .

Table 1: Clinical Trial Summary

StudyPopulationDosageOutcomeReference
Trial 1CKD patients on hemodialysis5 mg IV three times weeklySignificant reduction in PTH levels
Trial 2CKD patients on hemodialysisDose titration from 2.5 mg to 15 mg IVMaintained PTH reduction over 6 months
Trial 3Multi-center trial across US and EUStandard dosing regimenSafety and efficacy established

Safety Profile

Etelcalcetide has been associated with some adverse effects, including nausea, vomiting, and hypocalcemia. However, its safety profile is generally favorable compared to other calcimimetics like cinacalcet hydrochloride. Monitoring serum calcium and PTH levels is crucial during treatment to prevent complications .

Case Study 1: Efficacy in a Clinical Setting

A retrospective analysis involving 100 hemodialysis patients treated with etelcalcetide showed a mean reduction in PTH levels of 40% after three months of therapy. Patients reported improved quality of life metrics related to bone health and metabolic control.

Case Study 2: Long-term Outcomes

A long-term follow-up study assessed the effects of etelcalcetide over two years in a cohort of CKD patients. The results indicated sustained reductions in PTH levels and improvements in cardiovascular outcomes, highlighting the potential benefits beyond mineral metabolism .

Regulatory Approvals

Etelcalcetide received approval from various regulatory bodies worldwide:

  • European Medicines Agency (EMA) : Approved for SHPT management in February 2017 .
  • U.S. Food and Drug Administration (FDA) : Approved shortly thereafter for similar indications.
  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan : Approved for use in Japanese populations .

Mechanism of Action

Velcalcetide Hydrochloride functions by binding to and activating the calcium-sensing receptor in the parathyroid gland. This binding enhances the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion. The reduction in parathyroid hormone levels subsequently lowers serum calcium and phosphate levels, thereby mitigating the complications associated with secondary hyperparathyroidism .

Comparison with Similar Compounds

Uniqueness: Velcalcetide Hydrochloride is unique due to its intravenous administration, which allows for direct and immediate effects on the calcium-sensing receptor. This route of administration is particularly beneficial for patients undergoing hemodialysis, as it can be conveniently administered at the end of each dialysis session .

Biological Activity

Etelcalcetide hydrochloride, marketed under the name Parsabiv, is a novel calcimimetic agent primarily used for managing secondary hyperparathyroidism (sHPT) in patients undergoing hemodialysis due to chronic kidney disease (CKD). This article delves into the biological activity of etelcalcetide, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Etelcalcetide acts as an agonist of the calcium-sensing receptor (CaSR), which is predominantly expressed in parathyroid glands. By enhancing the sensitivity of CaSR to extracellular calcium levels, etelcalcetide effectively reduces the secretion of parathyroid hormone (PTH). This mechanism is crucial in addressing the elevated PTH levels characteristic of sHPT in CKD patients.

  • Binding Affinity : The compound binds to CaSR with an effective concentration (EC50EC_{50}) of approximately 0.53 μM, leading to significant reductions in PTH secretion from parathyroid cells .
  • Pharmacodynamics : Following intravenous administration, etelcalcetide induces a rapid decrease in PTH levels within 30 minutes, with sustained effects observed over a treatment period .

Clinical Efficacy

Numerous clinical trials have established the efficacy of etelcalcetide in reducing serum PTH levels compared to traditional treatments like cinacalcet.

Key Findings from Clinical Trials

  • Randomized Controlled Trials :
    • In a study involving 683 patients undergoing hemodialysis, 68.2% of those treated with etelcalcetide achieved more than a 30% reduction in mean PTH concentrations over 27 weeks, compared to 57.7% for those receiving cinacalcet .
    • A prospective trial demonstrated that etelcalcetide led to a primary endpoint achievement rate of 90% in combination therapy versus 19.5% in the control group .
  • Long-term Efficacy :
    • A one-year open-label extension study found that approximately 68% of patients experienced over a 30% reduction in PTH levels, with no new safety concerns emerging during this period .

Data Table: Clinical Trial Outcomes

Study ReferenceTreatment Group% Patients Achieving >30% Reduction in PTH% Patients Achieving Endpoint
Etelcalcetide68.2%Not specified
E+D (Etelcalcetide + D)90.0%90.0%
One-year follow-up68%Not specified

Safety Profile

The safety profile of etelcalcetide has been evaluated extensively across various studies:

  • Adverse Effects : The most common adverse events include hypocalcemia (43.3%), diarrhea (10.8%), and nausea (9.6%). Symptomatic hypocalcemia was reported in about 3.7% of patients .
  • Long-term Use : Over a year-long treatment period, no new safety concerns were identified, indicating a favorable long-term safety profile .

Case Studies and Real-World Data

A real-world study involving 2,596 new users of etelcalcetide indicated significant reductions in PTH levels post-initiation:

  • Mean PTH Reduction : From an initial mean level of 948 pg/mL to 566 pg/mL after one year.
  • Target Achievement : The proportion of patients with PTH within target range increased from 33% to 64% .

Data Table: Real-World Outcomes

Time PointMean PTH Level (pg/mL)% Patients Within Target Range
Baseline94833%
One Year56664%

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for pharmacokinetic studies of etelcalcetide hydrochloride in hemodialysis patients?

Methodological Answer: Key considerations include:

  • Radiolabeled tracking : Use of [¹⁴C]-etelcalcetide to quantify drug distribution, metabolism, and excretion, ensuring label stability at the N-acetyl carbonyl position (validated via LC purity >99.5%) .
  • Dosing timing : Intravenous administration post-hemodialysis to account for dialysis clearance effects .
  • Formulation controls : Standardized preparation (e.g., 5 mg/mL in 10 mM succinic acid, pH 3.3) to maintain drug stability .
  • Patient stratification : Enrollment of end-stage renal disease patients on hemodialysis to reflect clinical utility .

Q. What validated biomarkers are used to assess etelcalcetide efficacy in secondary hyperparathyroidism (SHPT) clinical trials?

Methodological Answer: Primary biomarkers include:

  • Parathyroid hormone (PTH) reduction : ≥50% decrease from baseline during efficacy assessment phases, measured via immunometric assays .
  • Serum calcium (Ca²⁺) : Monitoring for hypocalcemia, a dose-dependent effect linked to CaSR activation .
  • Fibroblast growth factor-23 (FGF23) : Reductions correlate with improved cardiovascular outcomes, as shown in post hoc analyses of EVOLVE trial data .

Q. How does etelcalcetide's molecular structure influence its binding kinetics to the calcium-sensing receptor (CaSR)?

Methodological Answer: Structural features include:

  • D-amino acid backbone : Enhances protease resistance, prolonging half-life compared to L-amino acid analogs like cinacalcet .
  • N-acetyl moiety : Critical for allosteric modulation of CaSR; radiolabeling at this position confirms metabolic stability .
  • Disulfide bridge : Stabilizes the peptide conformation, optimizing receptor-binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on etelcalcetide's tissue-specific CaSR activation (e.g., parathyroid vs. renal tissues)?

Methodological Answer: Approaches include:

  • Gene expression profiling : Quantify CaSR downstream targets (e.g., Cyp24a1, Cldn14) in renal vs. parathyroid tissues using qPCR .
  • Immunohistochemistry : Localize CLDN14 protein in thick ascending limb (TAL) to confirm absence of renal CaSR activation .
  • Dose-response studies : Compare hypocalcemic effects (plasma Ca²⁺) with tissue-specific gene modulation (e.g., duodenal Trpv6, colonic Slc8a1) .

Q. What methodological frameworks are recommended for longitudinal analysis of etelcalcetide's impact on mineral bone disorder (MBD) biomarkers?

Methodological Answer:

  • Exposure-adjusted event rates : Analyze long-term safety data (e.g., 3-year extensions) with adjustments for hypocalcemia incidence and PTH variability .
  • Multivariate regression : Control for confounders like vitamin D analogs or phosphate binders in observational studies .
  • Bone histomorphometry : Validate biomarker trends (e.g., serum P, FGF23) with bone turnover markers (e.g., osteocalcin) .

Q. How should comparative efficacy studies between etelcalcetide and cinacalcet address pharmacokinetic variability?

Methodological Answer:

  • Crossover designs : Minimize inter-patient variability by comparing intravenous etelcalcetide (post-dialysis) vs. oral cinacalcet (daily dosing) .
  • Dose equivalency modeling : Use pharmacodynamic endpoints (e.g., PTH reduction) rather than mg-to-mg comparisons due to differing bioavailability .
  • PK/PD modeling : Incorporate dialysis clearance rates and non-adherence adjustments for cinacalcet .

Q. What experimental evidence supports etelcalcetide's sustained biochemical effects via allosteric modulation kinetics?

Methodological Answer:

  • Dose-dependent CaSR activation : 10 mg/kg etelcalcetide reduces plasma Ca²⁺ by 25% in WT mice without altering renal Cldn14 expression, suggesting allostery-driven effects .
  • Receptor trafficking assays : Use fluorescent CaSR constructs to measure internalization rates vs. cinacalcet .
  • Binding kinetics : Surface plasmon resonance (SPR) to compare dissociation constants (KD) between peptide and small-molecule calcimimetics .

Q. Methodological Best Practices

Q. What safety monitoring protocols are essential in etelcalcetide trials to mitigate hypocalcemia risks?

  • Pre-dialysis serum Ca²⁺ checks : Mandatory before each dose to guide titration (e.g., hold if Ca²⁺ <8.3 mg/dL) .
  • ECG monitoring : Detect QTc prolongation linked to severe hypocalcemia, though direct cardiac effects are Ca²⁺-mediated, not drug-specific .
  • Rescue protocols : Oral calcium carbonate or IV gluconate for symptomatic hypocalcemia .

Q. How can in vitro CaSR activation assays predict etelcalcetide's tissue-specific in vivo effects?

  • Primary cell cultures : Use parathyroid cells (CaSR-rich) vs. renal TAL cells (CaSR-poor) to model differential activation .
  • High-throughput screening : Measure intracellular Ca²⁺ flux in HEK293 cells transfected with human CaSR .
  • Tissue explants : Validate gene expression changes (e.g., Cyp24a1 suppression) in ex vivo kidney slices .

Q. What statistical methods address confounding factors in real-world etelcalcetide safety analyses?

  • Propensity score matching : Balance cohorts for dialysis vintage, comorbidities, and concomitant therapies .
  • Time-dependent Cox models : Account for varying exposure durations and dose adjustments .
  • Meta-regression : Pool data from phase III trials (e.g., NCT01788046, NCT01896232) to assess rare adverse events .

Properties

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74ClN21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158103
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334237-71-6
Record name Etelcalcetide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.